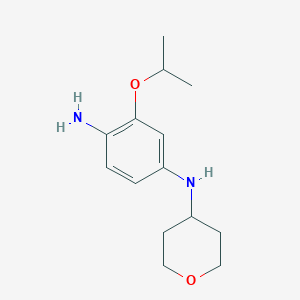![molecular formula C34H39NO14S B13866423 methyl (2S,3S,4S,5R,6S)-6-[[(7R)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13866423.png)
methyl (2S,3S,4S,5R,6S)-6-[[(7R)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2S,3S,4S,5R,6S)-6-[[(7R)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate is a complex organic compound with a unique structure. This compound is characterized by its multiple chiral centers and a variety of functional groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S,3S,4S,5R,6S)-6-[[(7R)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate involves several steps, including the formation of the core structure and the introduction of various functional groups. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (2S,3S,4S,5R,6S)-6-[[(7R)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl (2S,3S,4S,5R,6S)-6-[[(7R)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its interactions with biological macromolecules. In medicine, it could be investigated for its potential therapeutic properties. In industry, it may be used in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to engage in various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can influence the activity of enzymes, receptors, and other biological molecules, leading to a range of biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to methyl (2S,3S,4S,5R,6S)-6-[[(7R)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate include other complex organic molecules with multiple chiral centers and diverse functional groups. Examples include certain antibiotics, natural products, and synthetic analogs.
Uniqueness: What sets this compound apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable subject of study for understanding structure-activity relationships and developing new applications in various fields.
Eigenschaften
Molekularformel |
C34H39NO14S |
|---|---|
Molekulargewicht |
717.7 g/mol |
IUPAC-Name |
methyl (2S,3S,4S,5R,6S)-6-[[(7R)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate |
InChI |
InChI=1S/C34H39NO14S/c1-15(36)35-22-11-9-19-13-24(27(42-5)28(43-6)26(19)20-10-12-25(50-8)23(40)14-21(20)22)48-34-32(47-18(4)39)30(46-17(3)38)29(45-16(2)37)31(49-34)33(41)44-7/h10,12-14,22,29-32,34H,9,11H2,1-8H3,(H,35,36)/t22-,29+,30+,31+,32-,34-/m1/s1 |
InChI-Schlüssel |
IRRYQXHQELBFIE-HNJLMXOXSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-[2-(4-Nitrophenyl)ethyl]piperidin-3-yl]methanol](/img/structure/B13866343.png)


![Norfloxacin impurity I [EP impurity]](/img/structure/B13866363.png)

![tert-butyl N-[3-[(5-aminopyrimidin-2-yl)amino]phenyl]carbamate](/img/structure/B13866370.png)








